molecular formula C13H19N3O B1149267 Benzamide, N,N-dimethyl-4-(1-piperazinyl)- CAS No. 158985-40-1

Benzamide, N,N-dimethyl-4-(1-piperazinyl)-

Cat. No.: B1149267
CAS No.: 158985-40-1
M. Wt: 233.30946
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzamide, N,N-dimethyl-4-(1-piperazinyl)- is a chemical compound with the molecular formula C13H19N3O. It is characterized by the presence of a benzamide core structure substituted with a piperazine ring and two methyl groups on the nitrogen atom. This compound is known for its diverse applications in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, N,N-dimethyl-4-(1-piperazinyl)- typically involves the reaction of 4-chlorobenzoyl chloride with N,N-dimethylpiperazine in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.

Types of Reactions:

    Oxidation: Benzamide, N,N-dimethyl-4-(1-piperazinyl)- can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be substituted with various functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Benzamide, N,N-dimethyl-4-(1-piperazinyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and receptor binding assays.

    Medicine: Investigated for its potential therapeutic effects, including its role as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of Benzamide, N,N-dimethyl-4-(1-piperazinyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In receptor binding assays, it can act as an agonist or antagonist, influencing signal transduction pathways.

Comparison with Similar Compounds

  • Benzamide, N,N-dimethyl-4-(1-piperazinyl)- hydrochloride
  • Benzamide, 3,4-dimethyl-N-(4-methyl-1-piperazinyl)-

Comparison: Benzamide, N,N-dimethyl-4-(1-piperazinyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and binding affinities, making it valuable for specific applications in medicinal chemistry and drug development.

Properties

IUPAC Name

N,N-dimethyl-4-piperazin-1-ylbenzamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O.2ClH/c1-15(2)13(17)11-3-5-12(6-4-11)16-9-7-14-8-10-16;;/h3-6,14H,7-10H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVKSKBYUVMVSKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=C(C=C1)N2CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.